4-Acetoxystyrene

Catalog No.
S749775
CAS No.
2628-16-2
M.F
C10H10O2
M. Wt
162.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Acetoxystyrene

CAS Number

2628-16-2

Product Name

4-Acetoxystyrene

IUPAC Name

(4-ethenylphenyl) acetate

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c1-3-9-4-6-10(7-5-9)12-8(2)11/h3-7H,1H2,2H3

InChI Key

JAMNSIXSLVPNLC-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=C(C=C1)C=C

Synonyms

4-Acetoxystyrene; 4-Ethenylphenol acetate; 4-Vinylphenyl Acetate; PACS; p-Acetoxystyrene

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=C

Precursor for Polymers and Copolymers

4-Acetoxystyrene is a valuable intermediate in the synthesis of various polymers and copolymers []. This is achieved through a process called polymerization, where numerous 4-acetoxystyrene molecules bond together to form long chains. Here are some specific applications:

  • Poly(4-acetoxystyrene): This intermediate polymer can be further processed to obtain poly(4-hydroxystyrene) and various copolymers with diverse properties [].
  • Photoresists: Poly(4-acetoxystyrene) and its copolymers find use in the electronics industry as binders in photoresists []. These light-sensitive materials play a crucial role in the manufacturing of microchips and other electronic components.
  • Adhesives: Specific copolymers derived from 4-acetoxystyrene can enhance the temperature stability of adhesives, making them suitable for demanding applications [].
  • Metal Surface Treatment: Poly(4-hydroxystyrene) polymers can replace toxic chromates traditionally used as subcoatings on metals []. This offers a more environmentally friendly alternative.

4-Acetoxystyrene is a clear, colorless liquid that serves as the acetic acid ester of p-vinylphenol. It is recognized for its stability and ability to undergo polymerization and copolymerization, similar to styrene. This compound is particularly significant in the field of materials science, as it can be utilized to synthesize poly(p-hydroxystyrene), which is a critical component in photoresists used for photolithography in integrated circuit manufacturing .

4-Acetoxystyrene readily undergoes free radical polymerization, allowing it to form low, medium, and high molecular weight polymers. The polymerization can occur in aqueous emulsion, leading to the formation of homopolymers and copolymers of p-vinylphenol when hydrolyzed with a base. These polymers are valuable as curing agents for epoxy resins and in the preparation of epoxy resins via reactions with epichlorohydrin .

The biological activity of 4-acetoxystyrene has been noted in various studies. It has been classified as a compound that may cause skin sensitization and serious eye irritation upon contact. This indicates potential risks associated with handling the compound without proper safety measures . Additionally, its derivatives may exhibit various biological properties depending on their structure and functional groups.

Several methods exist for synthesizing 4-acetoxystyrene:

  • Acetylation of p-Vinylphenol: This involves treating p-vinylphenol with acetyl chloride in the presence of triethylamine, typically under controlled temperatures to manage the reaction rate .
  • Use of Acetic Anhydride: Another method includes reacting p-vinylphenol with acetic anhydride, which is a common approach for introducing acetoxy groups into aromatic compounds .
  • Catalytic Decarboxylation: This method focuses on generating vinyl groups through decarboxylation processes, although it can be more complex due to the need for specific catalysts .

4-Acetoxystyrene has several important applications:

  • Photoresists: It is primarily used in the formulation of chemically amplified photoresists, essential for semiconductor manufacturing.
  • Polymer Production: Its ability to polymerize allows it to be used in creating various polymers that serve as materials in coatings, adhesives, and other industrial applications.
  • Curing Agents: The polymers derived from 4-acetoxystyrene are utilized as curing agents in epoxy resins, enhancing their performance in various applications .

Research on interaction studies involving 4-acetoxystyrene focuses on its reactivity with other compounds during polymerization processes. For instance, studies have shown that hydrolysis of 4-acetoxystyrene polymers can be influenced by reaction conditions such as temperature and pH levels, affecting the properties of the resulting polymers . Understanding these interactions is crucial for optimizing its applications in materials science.

Several compounds share structural similarities with 4-acetoxystyrene, including:

  • p-Vinylphenol: A precursor to 4-acetoxystyrene; it lacks the acetoxy group but shares similar polymerization characteristics.
  • Styrene: A fundamental monomer in polymer chemistry; while it does not contain an acetoxy group, its polymerization behavior is comparable.
  • Acetophenone: Similar in structure but functions differently due to its ketone group rather than an alkene.

Comparison Table

CompoundFunctional GroupPolymerization TypeUnique Features
4-AcetoxystyreneAcetoxyFree radicalUsed in photoresists; forms p-vinylphenol upon hydrolysis
p-VinylphenolHydroxyFree radicalPrecursor to 4-acetoxystyrene; lacks acetoxy group
StyreneVinylFree radicalBase monomer for many polymers; no functional groups
AcetophenoneKetoneNot typically polymerizedUsed primarily as a solvent and intermediate

The uniqueness of 4-acetoxystyrene lies in its dual functionality as both a monomer for polymer production and a precursor for other valuable chemical transformations, particularly in the context of advanced materials like photoresists.

Traditional Synthetic Routes

The conventional synthesis of 4-acetoxystyrene involves a multi-step process starting from phenol:

  • Acylation of Phenol: Phenol reacts with acetic anhydride via Friedel-Crafts catalysis (e.g., hydrogen fluoride or AlCl₃) to form 4-hydroxyacetophenone. Reaction conditions include temperatures of 20–80°C and pressures of 700–780 mm Hg.
  • Esterification: 4-Hydroxyacetophenone is further acetylated with acetic anhydride to yield 4-acetoxyacetophenone.
  • Hydrogenation: 4-Acetoxyacetophenone is hydrogenated using catalysts like Raney nickel or Pd/C (without solvent) at 54–120°C to produce 4-acetoxyphenylmethylcarbinol.
  • Dehydration: The final step involves acid-catalyzed dehydration (e.g., KHSO₄ or 4-tert-butyl catechol) under vacuum (0.1–760 mm Hg) at 85–300°C to eliminate water, forming 4-acetoxystyrene.
StepCatalyst/ConditionsYield/Selectivity
AcylationHF, 50°C, 1–5 hours>95% phenol conversion
HydrogenationRaney Ni, 60–90°C, solvent-freeHigh conversion
DehydrationKHSO₄, 240°C, 155 mm Hg84.4% selectivity

Acid Anhydride-Mediated Dehydration Reactions

To mitigate polymerization during dehydration, acid anhydrides (e.g., acetic anhydride) are employed as water scavengers. These react with byproduct water to form acids, reducing side reactions.

Key Advantages:

  • Continuous Processes: Thin-film evaporators enable rapid heating (2 minutes vs. 3 hours in batch reactors), improving selectivity by ≥10%.
  • Catalyst Efficiency: Acid anhydrides stabilize reactive intermediates, preventing oligomerization.

Continuous vs. Batch Process Optimization

Batch Processes

  • Limitations: Long residence times (3 hours) lead to lower selectivity and polymer residue accumulation.
  • Example: Traditional dehydration in batch reactors results in 86.3% selectivity.

Continuous Processes

  • Improvements: Low-residence-time reactors (e.g., thin-film evaporators) achieve 84.4–91.0% conversion with 84.4–86.3% selectivity.
  • Economic Benefits: Reduced energy costs and minimized solvent use.

Catalytic Systems in Industrial Production

Catalysts for Key Steps

StepCatalystRole
AcylationHF, AlCl₃Friedel-Crafts acylation
HydrogenationRaney Ni, Pd/CSolvent-free reduction
DehydrationKHSO₄, 4-tert-butyl catecholAcidic dehydration

Emerging Catalysts

  • SO₄²⁻/ZrO₂: Achieves 100% conversion in styrene alkylation, suggesting potential for phenol-styrene coupling in related processes.
  • Living Cationic Polymerization: Initiators like St–Cl/SnCl₄ enable controlled polymerization, avoiding benzyl chloride contaminants.

Physical Description

Liquid

XLogP3

2.5

UNII

7S21904AYN

GHS Hazard Statements

Aggregated GHS information provided by 34 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.06%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (97.06%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

2628-16-2

Wikipedia

4-ethenylphenyl acetate

General Manufacturing Information

Plastic material and resin manufacturing
Phenol, 4-ethenyl-, 1-acetate: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

Explore Compound Types